6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one
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Overview
Description
6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thienylmethylene group: This step often involves the use of thienyl-containing reagents under specific reaction conditions.
Attachment of the dichlorophenylmethoxy group: This step may involve nucleophilic substitution reactions using dichlorophenylmethoxy reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
The major products formed from these reactions would depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has been studied for various scientific research applications, including:
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and thienylmethylene groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H12Cl2O3S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H12Cl2O3S/c21-16-6-3-12(8-17(16)22)11-24-13-4-5-15-18(9-13)25-19(20(15)23)10-14-2-1-7-26-14/h1-10H,11H2/b19-10- |
InChI Key |
UXDWYOZJCGHEFZ-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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